2-Amino-6-bromo-4-chlorophenol CAS number 179314-60-4
2-Amino-6-bromo-4-chlorophenol CAS number 179314-60-4
An In-depth Technical Guide to 2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core scientific principles, practical methodologies, and critical safety protocols associated with 2-Amino-6-bromo-4-chlorophenol, a versatile halogenated aminophenol intermediate.
Introduction: A Multifaceted Building Block
2-Amino-6-bromo-4-chlorophenol is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its molecular architecture, which features an amino group, a hydroxyl group, a bromine atom, and a chlorine atom on a phenol backbone, provides multiple reactive sites.[1] This unique combination of functional groups creates a distinct electronic environment on the aromatic ring, influencing its reactivity and making it a valuable precursor for the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] The strategic placement of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups allows for controlled chemical transformations, positioning it as a key intermediate for constructing novel molecular scaffolds.[1]
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in any synthetic protocol. The key identifiers and properties of 2-Amino-6-bromo-4-chlorophenol are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-Amino-6-bromo-4-chlorophenol | [3] |
| CAS Number | 179314-60-4 | [1][3] |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | |
| SMILES String | Nc1cc(Cl)cc(Br)c1O | [4][5] |
| Recommended Storage | 2-8°C, in a dry, cool, well-ventilated place | [4][6] |
Synthesis and Purification Strategy
The synthesis of 2-Amino-6-bromo-4-chlorophenol is most commonly and logically achieved via a two-step process starting from the commercially available precursor, 2-bromo-4-chlorophenol. This route is favored for its straightforward execution and reliable outcomes.[1]
Core Synthetic Pathway: Nitration Followed by Reduction
This established pathway first introduces a nitro group onto the aromatic ring, which then serves as a precursor to the target amino group.
Caption: Primary synthetic route for 2-Amino-6-bromo-4-chlorophenol.
Protocol 1: Electrophilic Nitration of 2-Bromo-4-chlorophenol
Causality: The nitration of the phenol ring is an electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile.[1] The hydroxyl and bromine substituents on the starting material direct the incoming nitro group primarily to the ortho position relative to the hydroxyl group.
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), slowly add concentrated sulfuric acid to 2-bromo-4-chlorophenol.
-
Reagent Addition: While maintaining the low temperature, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask.
-
Reaction Control: The temperature must be rigorously controlled during the addition to prevent over-nitration and the formation of unwanted side products.[1]
-
Monitoring: After the addition is complete, allow the reaction to stir at low temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The solid nitro-product will precipitate out of the aqueous solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is 2-bromo-6-nitro-4-chlorophenol.
Protocol 2: Reduction of the Nitro Group
Causality: The conversion of the nitro group to a primary amine is a fundamental reduction reaction. Catalytic hydrogenation is a clean and efficient method, utilizing a metal catalyst (like Palladium on Carbon) to facilitate the addition of hydrogen across the nitrogen-oxygen bonds.[1]
Step-by-Step Methodology:
-
Setup: Dissolve the synthesized 2-bromo-6-nitro-4-chlorophenol in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, such as 5-10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-6-bromo-4-chlorophenol.
Purification
For applications in drug development, high purity is paramount. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid of high purity.
Analytical Characterization
Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system of analysis.
Caption: A typical analytical workflow for compound characterization.
Spectroscopic Data Interpretation:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons. The aromatic protons will appear as doublets or multiplets in the aromatic region, with their specific chemical shifts influenced by the surrounding substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets, and their positions can be sensitive to the solvent and concentration.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule, with distinct signals expected for each of the six unique carbon atoms in the aromatic ring.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (222.47 g/mol ). The isotopic pattern observed will be characteristic of a molecule containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands confirming the presence of key functional groups, such as O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region) and C-Br/C-Cl stretches in the fingerprint region.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Amino-6-bromo-4-chlorophenol stems from its multiple reactive functional groups.[1]
-
Amino Group (-NH₂): This primary aromatic amine is a nucleophilic center, making it amenable to a wide range of transformations including acylation, alkylation, diazotization (to form diazonium salts), and oxidation.[1]
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group can undergo reactions such as esterification and etherification. To achieve selectivity, the more nucleophilic amino group may require a protection strategy during reactions targeting the hydroxyl group.[1]
Role in Medicinal Chemistry: The primary pharmacological relevance of this compound is as a versatile intermediate for creating more elaborate molecules with potential therapeutic value.[1] The halogenated aminophenol scaffold is a recognized motif in drug discovery.[1] A key application is its use as a bidentate ligand to form coordination complexes with transition metals. These metal complexes are often investigated for novel biological activities, including potential antioxidant or catalytic properties.[1]
Safety, Handling, and Storage
Adherence to strict safety protocols is essential when working with any chemical intermediate. The hazard classifications for 2-Amino-6-bromo-4-chlorophenol demand careful handling.
GHS Hazard Information:
| Category | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Hazard Class | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [4] |
| Target Organs | Respiratory system | [4] |
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[6]
-
Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[6]
-
Avoid direct contact with skin and eyes. In case of contact, follow the first-aid measures outlined in the safety data sheet.[6]
Storage:
-
Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.[4][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
References
-
2-amino-6-bromo-4-chlorophenol - Stenutz. [Link]
-
2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem. [Link]
-
The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. [Link]
